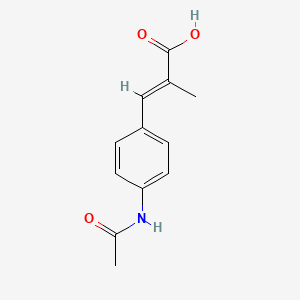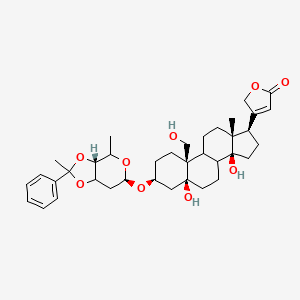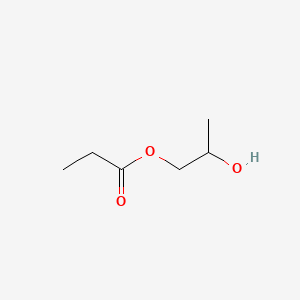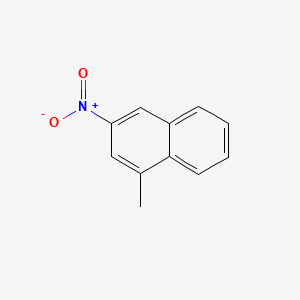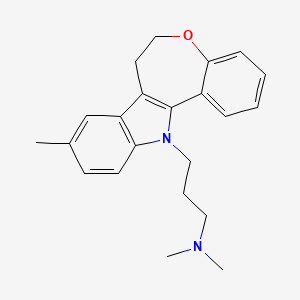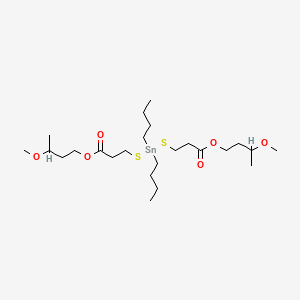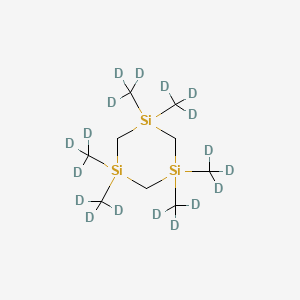
1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane is a silicon-based compound with a unique structure that includes three silicon atoms and six deuterium-labeled methyl groups. This compound is part of the trisiloxane family, known for their applications in various fields due to their unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane typically involves the reaction of deuterated methyl groups with trisilacyclohexane. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure the correct incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
化学反应分析
Types of Reactions
1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include silanol derivatives from oxidation, silane derivatives from reduction, and various substituted trisiloxanes from substitution reactions .
科学研究应用
1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other silicon-based compounds and as a reagent in various organic reactions.
Biology: Employed in the study of silicon’s role in biological systems and as a labeling agent in metabolic studies.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants
作用机制
The mechanism by which 1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane exerts its effects involves its interaction with various molecular targets. In chemical reactions, it acts as a source of silicon and deuterium, facilitating the formation of new bonds and the incorporation of these elements into other molecules. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
相似化合物的比较
Similar Compounds
1,1,3,3,5,5-Hexamethyltrisiloxane: Similar in structure but without deuterium labeling.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Contains an additional methyl group compared to 1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in studies involving isotopic labeling and tracing. This feature distinguishes it from other similar compounds and expands its range of applications in scientific research .
属性
CAS 编号 |
22843-50-1 |
|---|---|
分子式 |
C9H24Si3 |
分子量 |
234.65 g/mol |
IUPAC 名称 |
1,1,3,3,5,5-hexakis(trideuteriomethyl)-1,3,5-trisilinane |
InChI |
InChI=1S/C9H24Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-9H2,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 |
InChI 键 |
ICSWLKDKQBNKAY-NBDUPMGQSA-N |
手性 SMILES |
[2H]C([2H])([2H])[Si]1(C[Si](C[Si](C1)(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
规范 SMILES |
C[Si]1(C[Si](C[Si](C1)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


